molecular formula C10H20N2O2 B575752 tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate CAS No. 167888-15-5

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Cat. No.: B575752
CAS No.: 167888-15-5
M. Wt: 200.282
InChI Key: DIQWSFWWYVRXRO-SNVBAGLBSA-N
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Description

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate: is a chemical compound with a molecular formula of C10H20N2O2. It is a derivative of carbamic acid and is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, which provides steric hindrance and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (3R)-3-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

(3R)-3-methylpyrrolidine+tert-butyl chloroformatetert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate+HCl\text{(3R)-3-methylpyrrolidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} (3R)-3-methylpyrrolidine+tert-butyl chloroformate→tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild acidic conditions.

Biology

In biological research, the compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicine

In medicine, this compound is used in the synthesis of drugs that target specific enzymes or receptors. It is particularly useful in the development of enzyme inhibitors and receptor antagonists.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and polymers. It is also employed in the manufacture of coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from undergoing unwanted reactions. The tert-butyl group provides steric hindrance, which enhances the stability of the compound. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(3R)-piperidin-3-yl]carbamate
  • tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
  • tert-butyl N-[(3R)-pyrrolidin-3-ylmethyl]carbamate

Uniqueness

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of a methyl group on the pyrrolidine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQWSFWWYVRXRO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167888-15-5
Record name tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
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